molecular formula C10H7N3O2 B15126591 6-(Pyrimidin-5-yl)picolinic acid

6-(Pyrimidin-5-yl)picolinic acid

Cat. No.: B15126591
M. Wt: 201.18 g/mol
InChI Key: UVGRSICWBATXBD-UHFFFAOYSA-N
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Description

6-(Pyrimidin-5-yl)picolinic acid is a heterocyclic compound featuring a picolinic acid backbone (pyridine-2-carboxylic acid) substituted at the 6-position with a pyrimidin-5-yl group. This structural motif confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. Pyrimidine rings are known for their role in hydrogen bonding and π-π stacking interactions, which may enhance binding affinity in biological systems or modulate physicochemical properties such as solubility and stability .

Properties

Molecular Formula

C10H7N3O2

Molecular Weight

201.18 g/mol

IUPAC Name

6-pyrimidin-5-ylpyridine-2-carboxylic acid

InChI

InChI=1S/C10H7N3O2/c14-10(15)9-3-1-2-8(13-9)7-4-11-6-12-5-7/h1-6H,(H,14,15)

InChI Key

UVGRSICWBATXBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)C2=CN=CN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Pyrimidin-5-yl)picolinic acid typically involves the condensation of pyrimidine derivatives with picolinic acid under specific reaction conditions. One common method involves the use of carboxylic acid chlorides and terminal alkynes under Sonogashira conditions . Another approach includes the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions .

Industrial Production Methods: For large-scale production, methods that are cost-effective and environmentally friendly are preferred. One such method involves the oxidation of 2-methylpyridine using potassium permanganate (KMnO4) to produce picolinic acid, which can then be further reacted to form 6-(Pyrimidin-5-yl)picolinic acid .

Chemical Reactions Analysis

Types of Reactions: 6-(Pyrimidin-5-yl)picolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrimidine and picolinic acid derivatives, which can have different functional groups attached depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 6-(Pyrimidin-5-yl)picolinic acid involves its interaction with zinc finger proteins (ZFPs). By binding to ZFPs, the compound disrupts zinc binding, which inhibits the function of these proteins. This mechanism is particularly effective in inhibiting viral replication and packaging, making it a potent antiviral agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl-Substituted Picolinic Acid Derivatives

details three sulfonyl-containing picolinic acid derivatives synthesized via distinct pathways:

  • 6-((Methylsulfonyl)methyl)picolinic acid (6) : Synthesized at 120°C using methyl methanesulfonate, yielding a white solid.
  • 6-(Methylsulfonamido)picolinic acid (7): Prepared via sulfonylation of methyl 6-aminopicolinate, resulting in a white solid.
  • 6-((N-Methylmethylsulfonamido)methyl)picolinic acid (8) : Formed by alkylation with N-methylmethanesulfonamide, producing a yellow oil.

Key Comparisons :

Compound Substituent Synthesis Conditions Physical State Analytical Confirmation
6 Methylsulfonylmethyl 120°C, DMF, NaOH/THF White solid $^1$H NMR, $^{13}$C NMR
7 Methylsulfonamido 0°C, CH$2$Cl$2$, TEA White solid ESI-MS, $^1$H NMR
8 N-Methylmethylsulfonamidomethyl 75°C, CH$3$CN, K$2$CO$_3$ Yellow oil $^1$H NMR, $^{13}$C NMR

Structural Insights :

  • 8 ’s oil-like state contrasts with the solid forms of 6 and 7 , suggesting reduced crystallinity due to the flexible N-methylsulfonamido chain .
Aminobenzamido-Substituted Picolines

lists two aminobenzamido derivatives:

  • 6-(p-Aminobenzamido)-2-picoline (CAS 36845-08-6): Methyl group at the 2-position of pyridine.

Key Comparisons :

Compound Substituent Position Functional Group Potential Applications
6-(Pyrimidin-5-yl)picolinic acid Pyrimidinyl at 6-position Heteroaromatic Likely enzyme inhibition
6-(p-Aminobenzamido)-2-picoline Methyl at 2-position Aminobenzamido Antibacterial/anticancer scaffolds

Structural Insights :

  • The aminobenzamido group in these analogues enables hydrogen bonding via the amino and amide moieties, which may enhance solubility compared to the pyrimidinyl group.
  • Positional isomerism (2- vs. 3-picoline) affects steric interactions; the 6-pyrimidinyl substitution in the target compound likely creates a planar geometry favorable for binding aromatic pockets in proteins .
Chloro- and Methyl-Substituted Picolinic Acids

highlights chloro- and methyl-substituted analogues:

  • 6-Chloro-5-cyanopicolinic acid (CAS 53234-56-3): Chloro and cyano groups at 5- and 6-positions.
  • 6-Chloro-5-phenylpicolinic acid (CAS 1214352-99-4): Chloro and phenyl substituents.

Key Comparisons :

Compound Substituents Electronic Effects Potential Reactivity
6-(Pyrimidin-5-yl)picolinic acid Pyrimidinyl (electron-deficient) Strong electron withdrawal Enhanced acidity, metal chelation
6-Chloro-5-cyanopicolinic acid Cl, CN (electron-withdrawing) High acidity Nucleophilic substitution
6-Chloro-5-phenylpicolinic acid Cl, Ph (steric bulk) Moderate acidity Suzuki coupling substrates

Structural Insights :

  • The pyrimidinyl group in the target compound may exhibit greater π-stacking capability than chloro or phenyl substituents.
  • Cyano and chloro groups in analogues increase electrophilicity, whereas the pyrimidinyl group offers a larger surface area for non-covalent interactions .

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